molecular formula C15H16N2O4 B2465081 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid CAS No. 1049710-99-7

4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid

Katalognummer: B2465081
CAS-Nummer: 1049710-99-7
Molekulargewicht: 288.303
InChI-Schlüssel: BRQRMIRAILXDSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[1,5-b]isoquinoline class, characterized by a fused bicyclic structure with a dioxo moiety at positions 1 and 2.

Eigenschaften

IUPAC Name

4-(1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(19)6-3-7-16-14(20)12-8-10-4-1-2-5-11(10)9-17(12)15(16)21/h1-2,4-5,12H,3,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQRMIRAILXDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=O)N2CC3=CC=CC=C31)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

  • Synthetic Routes and Reaction Conditions: : This compound is synthesized through a multi-step organic process, starting with the preparation of the imidazo[1,5-b]isoquinoline core. The core is often synthesized through a series of condensation reactions involving diamines and ketoacids under controlled pH conditions. The final product, 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid, is achieved by introducing the butanoic acid group via esterification followed by hydrolysis.

  • Industrial Production Methods: : On an industrial scale, the synthesis leverages bulk chemical reactions, utilizing large reaction vessels and optimized catalysts to enhance yield. Control of temperature, pressure, and pH is crucial in these large-scale operations to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

  • Types of Reactions: : This compound can undergo various types of reactions including oxidation, reduction, and substitution. Oxidation and reduction reactions alter the compound’s oxidation state, potentially leading to derivatives with different biological activities. Substitution reactions, involving nucleophiles or electrophiles, are critical in modifying the core structure.

  • Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. These reactions typically occur under controlled laboratory conditions, such as specific temperatures, inert atmospheres (like nitrogen or argon), and specific solvent systems.

  • Major Products Formed: : The products formed depend on the specific reactions undertaken. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a range of structurally diverse analogs.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: : In chemistry, this compound serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It is investigated for its potential roles in biological pathways and its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : There’s interest in its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

  • Industry: : Its unique properties make it a candidate for applications in material science, including the development of novel polymers and nanomaterials.

Mechanism of Action: : The compound exerts its effects through specific interactions with molecular targets, often binding to enzymes or receptors and modulating their activity. This can involve inhibition or activation of biological pathways, affecting cellular functions such as metabolism, signal transduction, and gene expression. The exact molecular targets and pathways involved can vary, and ongoing research aims to elucidate these mechanisms in greater detail.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analog: 2-Substituted (S)-2-(3,3-Dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2-yl)acetic Acid

  • Core Structure: Shares the imidazo[1,5-b]isoquinoline scaffold but substitutes a dimethyl-1-oxo group and acetic acid chain .
  • Key Differences: Substituents: The acetic acid chain (vs. butanoic acid) and dimethyl group alter steric and electronic properties. Activity: Demonstrated anti-thrombotic effects via platelet aggregation inhibition, attributed to the (S)-configuration and shorter carboxylic acid chain .

Phenylpropanoic Acid Derivative: (S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2-yl)-3-phenylpropanoic Acid

  • Core Structure: Identical imidazo[1,5-b]isoquinoline core but with a phenylpropanoic acid substituent .
  • Key Differences: Substituents: The phenyl group introduces significant lipophilicity, while the propanoic acid chain balances polarity. Stereochemistry: (S,S)-configuration may influence receptor binding compared to the target compound’s stereochemistry (if applicable).
  • Physicochemical Impact: Increased lipophilicity from the phenyl group could enhance tissue penetration but raise toxicity risks, contrasting with the target’s butanoic acid, which prioritizes solubility.

Methoxy-Substituted Butanamide Derivative: 4-[(10aS)-7,8-Dimethoxy-1,3-dioxo-imidazolidino[1,5-b]isoquinolin-2-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide

  • Core Structure: Features an imidazolidino[1,5-b]isoquinoline core with 7,8-dimethoxy groups and a butanamide-linked indole .
  • Key Differences: Heterocycle: The imidazolidino ring (vs. imidazo) and methoxy groups enhance metabolic stability.
  • Physicochemical Impact : Methoxy groups improve stability, while the amide linkage reduces acidity compared to the target’s carboxylic acid.

Patent Compound: 6-Chloro-7-(4-(4-Chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine

  • Core Structure: Imidazo[4,5-b]pyridine, a distinct heterocycle from the target’s imidazo[1,5-b]isoquinoline .
  • Key Differences :
    • Substituents : Chlorobenzyl-piperazine and pyrazole groups suggest kinase inhibition or antimicrobial applications.
    • Biological Target : Likely targets different pathways due to the heterocycle and substituent chemistry.
  • Physicochemical Impact: Higher lipophilicity from chlorinated groups may limit solubility compared to the target’s butanoic acid.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound Imidazo[1,5-b]isoquinoline 4-(1,3-dioxo)butanoic acid Hypothesized anti-thrombotic High solubility (carboxylic acid)
2-Substituted Acetic Acid Derivative Imidazo[1,5-b]isoquinoline 2-(3,3-dimethyl-1-oxo)acetic acid Anti-thrombotic, vasodilative Moderate solubility (shorter chain)
Phenylpropanoic Acid Derivative Imidazo[1,5-b]isoquinoline 2-(1,3-dioxo)-3-phenylpropanoic acid Unknown High lipophilicity (phenyl group)
Methoxy-Substituted Butanamide Imidazolidino[1,5-b]isoquinoline 4-(7,8-dimethoxy-1,3-dioxo)butanamide Potential CNS activity Enhanced stability (methoxy groups)
Patent Compound Imidazo[4,5-b]pyridine Chlorobenzyl-piperazine, dimethyl-pyrazole Kinase inhibition (inferred) Low solubility (chlorinated groups)

Research Findings and Implications

  • Chain Length: The butanoic acid group in the target compound likely improves solubility over shorter-chain analogs (e.g., acetic acid) but may reduce membrane permeability .
  • Therapeutic Potential: Structural parallels to ’s anti-thrombotic compound suggest the target may share mechanisms, warranting further in vitro studies .

Biologische Aktivität

4-(1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : 288.30 g/mol
  • CAS Number : 1049710-99-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazoisoquinoline core through cyclization reactions.
  • Coupling reactions to introduce the butanoic acid moiety.
  • Chiral resolution to obtain the desired enantiomer.

Antimicrobial Properties

Recent studies have indicated that derivatives of imidazoisoquinolines exhibit notable antimicrobial activities. Specifically, 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid has demonstrated:

  • Good bacterial activity against various strains.
  • Weak antifungal potency , suggesting a selective action primarily towards bacteria rather than fungi .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme inhibition , affecting metabolic pathways critical for bacterial survival.
  • Receptor binding , which modulates cellular signaling pathways relevant to immune responses.
  • DNA/RNA interaction , potentially influencing gene expression and protein synthesis.

Study 1: Antimicrobial Evaluation

A study published in Heterocyclic Communications focused on the synthesis and antimicrobial evaluation of novel quinoxaline derivatives. The results showed that compounds structurally related to 4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid exhibited promising antibacterial effects while demonstrating limited antifungal activity .

Study 2: Target Prediction

Another research effort utilized artificial intelligence for biological target prediction of similar compounds. The findings indicated potential targets related to bacterial cell wall synthesis and metabolic pathways critical for bacterial growth. This study underscores the importance of structure-activity relationships in developing effective antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialGood activity against multiple strains
AntifungalWeak potency
Enzyme InhibitionAffects metabolic pathways
Receptor InteractionModulates immune signaling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.